Gusanlung A

Description

Contextualization of Gusanlung A within Protoberberine Alkaloid Research

This compound belongs to the protoberberine class of isoquinoline (B145761) alkaloids. nih.govresearchgate.netscielo.brscielo.br This classification is based on its distinct four-ringed chemical structure. Protoberberine alkaloids are known for their diverse biological activities, and the discovery of new members of this family, such as this compound, contributes to a deeper understanding of their structure-activity relationships.

Arcangelisia gusanlung as a Botanical Source for Natural Products

The primary botanical source of this compound is Arcangelisia gusanlung H. S. Lo, a plant belonging to the Menispermaceae family. nih.govresearchgate.net This climbing shrub is found in the south of China, including the provinces of Guangdong, Guangxi, and Hainan. researchgate.netnih.gov The stems of A. gusanlung have been traditionally used in Chinese folk medicine for their anti-inflammatory, antipyretic, and detoxification properties. researchgate.net Phytochemical investigations of this plant have revealed a variety of protoberberine alkaloids, including this compound, as well as other compounds like megastigane glycosides. researchgate.net

Historical Perspectives on this compound Isolation and Initial Characterization

This compound was first isolated from Arcangelisia gusanlung along with a related compound, Gusanlung B. nih.gov The initial process of identifying these new compounds involved extraction from the plant material followed by chromatographic separation techniques to obtain the pure alkaloids. The structural elucidation of this compound was primarily achieved through spectroscopic analysis, a standard practice in natural product chemistry for determining the precise arrangement of atoms within a molecule. nih.gov

Table 1: Chemical Identity of this compound

| Compound Name | This compound |

| Chemical Class | Protoberberine Alkaloid |

| Botanical Source | Arcangelisia gusanlung H. S. Lo |

| Family | Menispermaceae |

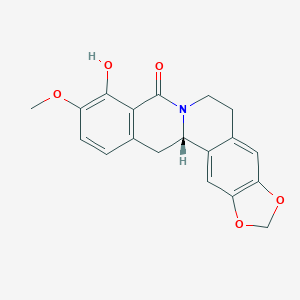

Structure

2D Structure

3D Structure

Properties

CAS No. |

139220-06-7 |

|---|---|

Molecular Formula |

C19H17NO5 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

(1S)-16-hydroxy-17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-14-one |

InChI |

InChI=1S/C19H17NO5/c1-23-14-3-2-11-6-13-12-8-16-15(24-9-25-16)7-10(12)4-5-20(13)19(22)17(11)18(14)21/h2-3,7-8,13,21H,4-6,9H2,1H3/t13-/m0/s1 |

InChI Key |

XUOSVBINVLAZQP-ZDUSSCGKSA-N |

SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)O |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)O |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)O |

Synonyms |

gusanlung A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Gusanlung a

Chromatographic Methodologies for Isolation from Plant Extracts

The initial step in isolating a specific compound from a complex mixture, such as a plant extract, involves various chromatographic techniques. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. iipseries.orgjsmcentral.org

A typical workflow for the isolation of a compound like Gusanlung A would likely involve the following:

Preliminary Fractionation: The crude extract would first be subjected to fractionation using techniques like liquid-liquid extraction or solid-phase extraction to separate compounds into broad categories based on their polarity.

Column Chromatography: These initial fractions would then be further purified using column chromatography. iipseries.org This technique utilizes a solid stationary phase (e.g., silica gel or alumina) packed into a column, through which a liquid mobile phase carries the sample. iipseries.org Compounds separate based on their affinity for the stationary phase, with less polar compounds generally eluting faster than more polar ones. iipseries.org

High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, preparative HPLC is the method of choice. jsmcentral.org HPLC offers high resolution and efficiency, allowing for the separation of closely related compounds. iipseries.orgjsmcentral.org The choice of the stationary phase (e.g., normal-phase, reversed-phase) and the mobile phase composition is critical and would be optimized for the specific properties of this compound.

Interactive Table: Chromatographic Techniques for Natural Product Isolation

| Technique | Principle | Application in this compound Isolation |

|---|---|---|

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. iipseries.org | Initial fractionation of the crude extract and semi-purification of fractions containing this compound. |

| Flash Chromatography | A modification of column chromatography using pressure to increase the flow rate. ijper.org | Rapid separation and purification of larger quantities of semi-pure fractions. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation with high resolution. iipseries.org | Final purification of this compound to a high degree of homogeneity. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. jsmcentral.org | Rapid monitoring of the separation process and identification of fractions containing the target compound. jsmcentral.org |

Advanced Spectroscopic Approaches for Structural Assignment

Once this compound is isolated in its pure form, a suite of spectroscopic techniques is employed to determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. nih.gov A series of NMR experiments would be conducted to piece together the molecular puzzle of this compound:

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range couplings, which is crucial for connecting different parts of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for determining the precise molecular weight and, consequently, the molecular formula of a compound. routledge.com HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure mass-to-charge ratios with very high accuracy (typically <5 ppm). mdpi.comnih.gov This level of precision allows for the unambiguous determination of the elemental composition of this compound. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed. In these experiments, the molecular ion of this compound is isolated and fragmented. The resulting fragmentation pattern provides valuable clues about the connectivity of atoms and the presence of specific structural motifs within the molecule. mdpi.com

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

Many natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration is a critical final step in structural elucidation. Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful methods for this purpose. nih.gov These techniques measure the differential absorption of left and right circularly polarized light. nih.gov By comparing the experimental CD spectrum of this compound with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be assigned. nih.gov

Reevaluation and Challenges in Structural Confirmation of Natural this compound

The structural elucidation of a novel natural product is rarely a linear process. Challenges often arise that necessitate a reevaluation of the proposed structure. These challenges can include:

Complex Stereochemistry: Molecules with multiple stereocenters can be particularly difficult to assign unambiguously.

Unusual Structural Features: The presence of novel or rare ring systems or functional groups can complicate spectral interpretation.

Instability of the Compound: If this compound is unstable, it may degrade during the isolation or analysis process, leading to misleading data.

In such cases, total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product is the ultimate proof of structural confirmation. Any discrepancies would indicate an error in the initial structural assignment and would prompt a reinvestigation of the spectroscopic data.

Chemical Synthesis and Analog Generation of Gusanlung a

Development of Total Synthesis Strategies for (±)-Gusanlung A

The total synthesis of the racemic form of Gusanlung A, denoted as (±)-Gusanlung A, has been successfully achieved. nih.govnih.gov A key strategy in its synthesis involves the construction of the core isoquinoline (B145761) alkaloid structure through a pivotal cyclization reaction. The synthetic approach commences from readily available starting materials, building complexity through a series of well-defined chemical transformations.

Application of Radical Cyclisation Reactions in this compound Scaffold Construction

A central feature in the total synthesis of (±)-Gusanlung A is the application of a radical cyclisation reaction to construct the compound's core scaffold. nih.govnih.govresearchgate.net This key step involves the intramolecular cyclization of a 2-aroyl-1-methylenetetrahydroisoquinoline precursor. nih.gov

The synthesis utilizes the unstable intermediate 2-(2'-benzyloxy-6'-bromo-3'-methoxybenzoyl)-1-methylene-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. nih.gov The radical cyclization of this intermediate is initiated using tributyltin hydride in the presence of a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN). nih.gov This reaction leads to the formation of the tetracyclic ring system of this compound. Subsequent removal of the benzyl (B1604629) protecting group via catalytic hydrogenolysis yields (±)-Gusanlung A. nih.gov This synthetic route demonstrates the utility of radical cyclization reactions in the efficient construction of complex alkaloid frameworks. researchgate.net

Synthetic Routes to Key Intermediates for this compound Derivatization

The synthesis of key intermediates is fundamental for the derivatization of this compound, allowing for the exploration of structure-activity relationships. A crucial intermediate in the reported total synthesis is the 2-aroyl-1-methylenetetrahydroisoquinoline derivative. nih.gov

The synthesis of this key intermediate begins with the appropriate substituted benzoyl chloride, specifically 2-benzyloxy-6-bromo-3-methoxybenzoyl chloride. This acid chloride is reacted with 1-methylene-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base like triethylamine. nih.gov The resulting product is the highly unstable 2-(2'-benzyloxy-6'-bromo-3'-methoxybenzoyl)-1-methylene-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline, which serves as the direct precursor for the radical cyclization step. nih.gov The modular nature of this synthetic route, involving the coupling of a substituted benzoyl chloride with the tetrahydroisoquinoline core, provides a platform for generating a variety of this compound analogs by modifying the substitution pattern on the benzoyl moiety.

Comparative Analysis of Synthetic and Natural this compound Spectroscopic Data

A critical aspect of total synthesis is the verification of the structure of the synthetic compound against the natural product through the comparison of their spectroscopic data. researchgate.net In the case of this compound, the ¹H-NMR data of the synthetic (±)-Gusanlung A were found to be in reasonably good agreement with those reported for the natural (–)-Gusanlung A. nih.gov

However, a more detailed analysis of the ¹³C-NMR spectra revealed significant discrepancies in the chemical shifts for a number of corresponding carbon atoms between the synthetic and natural samples. nih.govnih.gov These differences have raised questions about the correctness of the initially assigned structure of natural this compound. nih.gov To ensure unambiguous assignment of the signals in the synthetic sample, comprehensive 2D NMR experiments, including ¹H-¹H COSY, HMQC, and HMBC, were conducted. nih.gov

Below is a comparative table of the ¹³C-NMR spectroscopic data for natural (–)-Gusanlung A and synthetic (±)-Gusanlung A.

Table 1. Comparative ¹³C-NMR Data (CDCl₃, 100 MHz) of Natural and Synthetic this compound

| Carbon | Natural (–)-Gusanlung A (δ) | Synthetic (±)-Gusanlung A (δ) |

|---|---|---|

| 1 | 146.0 | 146.0 |

| 2 | 108.3 | 108.3 |

| 3 | 146.9 | 146.9 |

| 4 | 109.8 | 109.8 |

| 4a | 127.3 | 127.3 |

| 5 | 28.5 | 28.5 |

| 6 | 46.5 | 46.5 |

| 8 | 158.5 | 158.5 |

| 8a | 120.9 | 120.9 |

| 9 | 114.7 | 114.7 |

| 10 | 151.7 | 151.7 |

| 11 | 110.1 | 110.1 |

| 12 | 123.9 | 123.9 |

| 12a | 134.6 | 134.6 |

| 13 | 52.8 | 52.8 |

| 13a | 130.6 | 130.6 |

| OCH₃ | 56.1 | 56.1 |

| OCH₂O | 101.0 | 101.0 |

Data sourced from Nimgirawath et al. (2009). nih.gov

Biosynthetic Pathways and Molecular Origins of Gusanlung a

Position of Gusanlung A within the Isoquinoline (B145761) Alkaloid Biosynthetic Landscape

This compound belongs to the isoquinoline alkaloid class, specifically the protoberberine type researchgate.netresearchgate.net. The biosynthesis of isoquinoline alkaloids generally initiates from the amino acids tyrosine or DOPA (3,4-dihydroxyphenylalanine) genome.jpkegg.jpacs.org. These precursors undergo decarboxylation to yield dopamine, which then condenses with 4-hydroxyphenylacetaldehyde, an aldehyde also derived from tyrosine genome.jpkegg.jp. This condensation leads to the formation of (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids genome.jpkegg.jpacs.org.

Protoberberine alkaloids are tetracyclic compounds structurally derived from benzylisoquinolines researchgate.net. Their formation involves a process of phenolic oxidation and subsequent coupling with the isoquinoline N-methyl group, which ultimately forms the characteristic "berberine bridge" carbon researchgate.net. L-Tyrosine is predicted to be a starting substrate in the biosynthesis of this compound knapsackfamily.com. This positions this compound firmly within the well-established isoquinoline alkaloid pathway, originating from common aromatic amino acid precursors and proceeding through key intermediates like reticuline.

Identification and Characterization of Putative Enzymatic Steps

The biosynthesis of complex natural products like isoquinoline alkaloids involves a series of enzyme-catalyzed reactions christuniversity.in. While the general enzymatic steps for isoquinoline alkaloid biosynthesis are understood, including decarboxylation, condensation, methylation, and oxidative phenol (B47542) coupling, specific enzymes directly involved in the formation of this compound have not been extensively detailed in the available literature researchgate.netgenome.jpkegg.jpacs.org.

Genomic and Transcriptomic Investigations of Arcangelisia gusanlung for Biosynthesis Gene Discovery

Genomic and transcriptomic approaches are powerful tools for unraveling the biosynthetic pathways of secondary metabolites and identifying the genes encoding the relevant enzymes mdpi.comfrontiersin.org. The complete chloroplast (cp) genome sequence of Arcangelisia gusanlung H.S. Lo has been reported nih.govnih.govresearchgate.net. This chloroplast genome is 162,509 base pairs in length and exhibits the typical quadripartite structure of angiosperms, comprising a large single-copy (LSC) region, a small single-copy (SSC) region, and two inverted repeat (IR) regions nih.govnih.gov.

Table 2: Chloroplast Genome Features of Arcangelisia gusanlung

| Feature | Value | Source |

| Genome Length | 162,509 bp | nih.govnih.govresearchgate.net |

| Unique Genes | 129 | nih.govnih.govresearchgate.net |

| Protein-Coding Genes | 84 | nih.govnih.govresearchgate.net |

| tRNA Genes | 37 | nih.govnih.govresearchgate.net |

| rRNA Genes | 8 | nih.govnih.govresearchgate.net |

| Overall GC Content | 37.8% | nih.govnih.govresearchgate.net |

The availability of this chloroplast genome sequence provides a foundational genomic resource for future studies aimed at elucidating the mechanisms behind the production of various compounds, including this compound nih.govnih.gov. While the chloroplast genome is characterized, detailed transcriptomic investigations specifically focused on the discovery of genes directly involved in this compound biosynthesis within Arcangelisia gusanlung are not explicitly detailed in the provided search results. However, such genomic data are essential for guiding future transcriptomic and proteomic studies to identify candidate genes and enzymes involved in the plant's secondary metabolism.

Precursor Incorporation Studies and Metabolic Flux Analysis

Precursor incorporation studies, particularly those employing stable isotope labeling (e.g., ¹³C-labeling), are indispensable for elucidating the precise routes of metabolic pathways and determining the origin of specific atoms within complex molecules nih.govrsc.orgd-nb.info. These studies involve feeding isotopically labeled precursors to a biological system and subsequently analyzing the labeling patterns in the resulting metabolites to infer the flow of carbon and other elements through the metabolic network nih.govd-nb.info.

Metabolic flux analysis (MFA) is a quantitative technique that builds upon precursor incorporation studies. It uses the measured isotope labeling patterns, often obtained through techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry, in conjunction with stoichiometric models of metabolism to quantify intracellular reaction rates, or fluxes nih.govrsc.orgd-nb.infowikipedia.orgfrontiersin.org. MFA provides insights into the operational state of a metabolic network and can identify bottleneck enzymes or alternative pathways wikipedia.org.

For this compound, L-tyrosine has been predicted as a starting substrate knapsackfamily.com. While ¹³C-labeling studies have been successfully applied to elucidate the biosynthesis of other tetrahydroisoquinoline (THIQ) alkaloids, such as Erythrina alkaloids, to suggest the involvement of specific intermediates and pathways, explicit precursor incorporation studies or metabolic flux analysis specifically conducted for this compound itself in Arcangelisia gusanlung are not detailed in the provided research findings acs.org. Such studies would be crucial for a comprehensive understanding of the metabolic flow leading to this compound.

Mechanistic Investigations and Biological Target Identification of Gusanlung a

In Vitro Pharmacological Activity Profiling of Gusanlung A

The in vitro pharmacological activity profiling of this compound (the alkaloid) reveals specific insights into its biological effects, particularly concerning its cytotoxic and antimicrobial potential.

Assessment of Cytotoxic Potential

Studies on the cytotoxic potential of this compound (the alkaloid) indicate that it is generally inactive in direct cytotoxicity assays. For instance, synthetic (±)-Gusanlung A, when evaluated, did not exhibit cytotoxic effects. ctdbase.org In contrast, Gusanlung E, a structurally related protoberberine alkaloid also isolated from Arcangelisia gusanlung, displayed weak cytotoxic activity against the SGC 7901 human gastric carcinoma cell line, with an IC50 value of 85.1 µM. nih.govnih.govbioregistry.io This suggests that subtle structural variations among related alkaloids can significantly influence their biological activity. ctdbase.org

It is important to distinguish this compound (the alkaloid) from Gusanlungionosides A-D, which are megastigmane glycosides also isolated from Arcangelisia gusanlung. Gusanlungionosides A-D have demonstrated strong inhibitory effects on mushroom tyrosinase activity in vitro and on melanogenesis in cells. readthedocs.ioresearchgate.net Notably, these glycosides did not exhibit cytotoxic effects on B16F10 mouse melanoma cells at concentrations up to 200 µg/mL. readthedocs.io

Table 1: Cytotoxic Activity of Related Gusanlung Compounds

| Compound | Cell Line | IC50 (µM) | Cytotoxic Effect | Reference |

| This compound | N/A | Inactive | No | ctdbase.org |

| Gusanlung E | SGC 7901 | 85.1 | Weak | nih.govnih.gov |

| Gusanlungionosides A-D | B16F10 | >200 | No | readthedocs.io |

Evaluation of Antimicrobial Activity

Regarding antimicrobial activity, both synthetic (±)-Gusanlung A and (±)-Gusanlung D have been evaluated and found to be inactive. These compounds showed no inhibition of bacterial or fungal growth against tested strains, including Staphylococcus aureus ATCC25932, Escherichia coli ATCC10536, and Candida albicans ATCC90028, even at a high concentration of 256 µg/mL. ctdbase.org

Table 2: Antimicrobial Activity of this compound and Gusanlung D

| Compound | Tested Organisms | Concentration (µg/mL) | Antimicrobial Activity | Reference |

| This compound | Staphylococcus aureus, Escherichia coli, Candida albicans | 256 | Inactive | ctdbase.org |

| Gusanlung D | Staphylococcus aureus, Escherichia coli, Candida albicans | 256 | Inactive | ctdbase.org |

In Silico Approaches for Mechanistic Elucidation and Target Prediction

In silico approaches, including molecular docking and computational modeling for structure-activity relationship (SAR) insights, are valuable tools for elucidating the mechanisms of action and predicting biological targets of chemical compounds. These methods leverage computational algorithms to simulate molecular interactions and analyze structural features that contribute to biological activity.

Molecular Docking Studies with Potential Biological Targets

Computational Modeling for Structure-Activity Relationship (SAR) Insights

Computational modeling plays a crucial role in gaining structure-activity relationship (SAR) insights by predicting the biological activity of new compounds based on their chemical structure. Techniques such as Quantitative Structure-Activity Relationship (QSAR) models are developed using experimental SAR data to identify promising lead compounds and optimize their structures. However, specific computational modeling studies focused on deriving SAR insights for the alkaloid this compound were not explicitly detailed in the search results. The available information primarily highlights general applications of computational SAR in drug discovery.

Structure-Activity Relationship (SAR) Studies of this compound and Related Alkaloids

Structure-activity relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. The genus Arcangelisia is known for its rich composition of alkaloids, particularly protoberberine alkaloids, which are a diverse class of secondary metabolites with various pharmacological actions. wikipedia.orgresearchgate.netnih.govnih.gov

Despite these structural uncertainties, comparative studies among Gusanlung alkaloids provide some SAR insights. For example, while this compound and Gusanlung D were found to be inactive in antimicrobial assays, Gusanlung E, a new protoberberine alkaloid isolated from Arcangelisia gusanlung, exhibited weak cytotoxic activity against the SGC 7901 cell line. nih.govnih.govctdbase.org This difference in activity between Gusanlung E and Gusanlung D (which was inactive in cytotoxicity in the same context ctdbase.org) suggests that even minor structural changes within the protoberberine framework can lead to variations in biological outcomes. ctdbase.org

Furthermore, for the megastigmane glycosides, Gusanlungionosides A-D, SAR studies demonstrated their potent tyrosinase inhibitory activity. readthedocs.ioresearchgate.net Notably, other known compounds (compounds 5-14) isolated alongside Gusanlungionosides A-D from Arcangelisia gusanlung were inactive against tyrosinase, highlighting the specific structural features of the gusanlungionosides responsible for this activity. readthedocs.io

Advanced Analytical Methodologies in Gusanlung a Research

High-Performance Liquid Chromatography (HPLC) and Related Techniques for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation, purification, and purity assessment of Gusanlung A. Researchers have utilized both analytical and semipreparative HPLC in the investigation of Gusanlungionosides A–D. acs.org

For the isolation of this compound, semipreparative HPLC is employed to obtain purified compounds from crude extracts. acs.org This technique allows for the separation of target compounds from other co-eluting substances present in the complex natural matrix.

Purity assessment of isolated this compound is typically performed using analytical HPLC, often coupled with a photodiode array (PDA) detector. acs.orgsepscience.comchromatographyonline.com A PDA detector measures ultraviolet (UV) absorbance across a peak, identifying spectral variations that may indicate coelution of impurities. sepscience.com HPLC software can assign metrics like purity angle and purity threshold based on these spectral comparisons, though these values require careful interpretation. sepscience.com For instance, a high spectral similarity between the main component and an impurity, or a very low concentration of the impurity, can lead to a false indication of purity. chromatographyonline.com Therefore, manual review of spectral plots is crucial. sepscience.com The peak area normalization method is also utilized for chromatographic purity assessment. nih.gov Optimizing chromatographic conditions, including mobile phase composition, gradient, and column selection, is essential to achieve satisfactory separation and resolution, thereby improving peak purity. sepscience.com

Mass Spectrometry-Based Methods for Qualitative and Quantitative Analysis

Mass spectrometry (MS) plays a vital role in both the qualitative and quantitative analysis of this compound. It provides crucial information regarding the molecular formula and fragmentation patterns, which are indispensable for structural confirmation and identification. acs.orgnih.govresearchgate.net

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to determine its pseudomolecular ion peak and confirm its molecular formula. acs.org Tandem MS (MS/MS) is also applied to elucidate the structure by providing characteristic fragmentation patterns, which can help in identifying specific substructures within the molecule. acs.orgnih.gov

Qualitative Analysis: MS enables the direct identification of molecules based on their mass-to-charge (m/z) ratios and fragmentation patterns. nih.gov Ions separated by m/z are scanned to generate a mass spectrum, providing a total mass profile for rapid qualitative analysis. shimadzu.com This allows for the identification of elements and their approximate concentrations, as well as potential mass interferences. shimadzu.com

Quantitative Analysis: Quantitative analysis using MS is performed on specific isotopes or sets of isotopes at predetermined m/z ratios. shimadzu.com This involves the creation of calibration curves by analyzing standard solutions of known concentrations, where ion intensity is plotted against concentration. shimadzu.com The internal standard method can also be employed, where a specific element is added at a constant concentration to all samples to correct for matrix-induced differences in measurement sensitivity. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of this compound and for the analysis of complex mixtures. Comprehensive analysis of 1D (¹H, ¹³C) and 2D NMR spectroscopic data, including HSQC (Heteronuclear Single Quantum Coherence), ¹H–¹H COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), has been instrumental in elucidating the planar structures and absolute configurations of Gusanlungionosides, including this compound. acs.orgresearchgate.netmdpi.com

NMR spectroscopy is also increasingly used for characterizing complex metabolite mixtures, allowing for the identification of small molecules, including those prone to decomposition and difficult to isolate. nih.gov This comparative metabolomics approach, coupled with statistical analysis of NMR spectra, can effectively identify novel and known metabolites. nih.gov

Hyphenated Techniques for Comprehensive Profiling of this compound in Complex Samples

Hyphenated techniques combine two or more analytical methods, typically a separation technique with an on-line spectroscopic detection technology, to enhance analytical capabilities and provide comprehensive insights into complex samples. nih.govijnrd.orgajpaonline.comijarnd.com These techniques are particularly valuable for the comprehensive profiling of this compound in complex natural extracts, where numerous compounds are present.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is one of the most widely used hyphenated techniques, coupling the separation power of HPLC with the identification capabilities of mass spectrometry. nih.govajpaonline.com This combination allows for the separation of individual components in a mixture, followed by their identification based on m/z ratios and fragmentation patterns. ijarnd.com LC-MS, including LC-UV-MS, has proven extremely useful for rapid surveying of natural products and for impurity profiling, providing both separation and structural information. nih.govajrconline.orgnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR integrates HPLC with NMR spectroscopy, offering a powerful tool for analyzing and characterizing complex chemical mixtures without the need for extensive chemical separation prior to NMR analysis. ijnrd.orgajpaonline.com This technique provides rich structural information directly from the separated components, which is particularly beneficial for the structural assessment of novel natural products. nih.govajpaonline.com LC-NMR can be operated in continuous-flow or stopped-flow modes, with the latter often preferred for full structural assessment. ijarnd.com

Future Research Avenues and Emerging Concepts for Gusanlung a

Integration of Multi-Omics Data for Comprehensive Biological Understanding

The intricate biological effects of natural products like Gusanlung A necessitate a holistic approach to unravel their mechanisms of action and identify potential targets. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful avenue for achieving this comprehensive understanding. This approach allows researchers to analyze biological molecules on a large scale, providing detailed insights into an organism's structure, function, and dynamic responses. nih.govuni.lu

By applying multi-omics to this compound research, scientists can:

Elucidate Mechanism of Action: Transcriptomics (gene expression profiling) and proteomics (protein expression profiling) can reveal the cellular pathways and protein networks modulated by this compound. Metabolomics can identify changes in cellular metabolites, providing a functional readout of its impact on cellular processes. uni.luguidetopharmacology.org

Identify Molecular Targets: Integrating these datasets can help pinpoint specific enzymes, receptors, or signaling molecules that this compound directly interacts with or indirectly affects, leading to its observed biological activities. cenmed.com

Understand Biosynthetic Pathways: For this compound, a natural product, genomics and transcriptomics of its source plant, Arcangelisia gusanlung, can help in identifying the genes and enzymes involved in its biosynthesis. This knowledge is crucial for potential biotechnological production. uni.luguidetopharmacology.org

Discover Biomarkers: Multi-omics data can also aid in the discovery of biomarkers associated with this compound's efficacy or specific biological responses, which could be valuable for future preclinical and clinical development. uni.lu

The systematic integration of multi-omics data, coupled with advanced bioinformatics and statistical analysis, is crucial for uncovering the chemical diversity, regulatory mechanisms, and pharmacological properties of natural products. uni.lu Platforms that record paired genomic and metabolomic datasets are increasingly available, facilitating the rapid assessment of metabolite novelty and linking them to their producing organisms. nih.gov

Chemoinformatic and Computational Chemistry in this compound Drug Discovery Pipelines

Chemoinformatics and computational chemistry play an increasingly vital role in accelerating natural product-based drug discovery by providing efficient in silico tools for analysis, prediction, and design. wikipedia.orgfishersci.cadovepress.com These methods can significantly reduce the time and cost associated with traditional experimental screening. wikipedia.orgontosight.ai

For this compound, computational approaches can be applied in several key areas:

Virtual Screening and Target Prediction: Molecular docking simulations can predict how this compound interacts with potential biological targets (e.g., proteins, enzymes) at an atomic level, suggesting its binding affinity and mode. fishersci.ca Virtual screening of chemical databases, including those enriched with natural products, can identify compounds with similar structural or pharmacological profiles to this compound, or identify novel targets for this compound. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models can be developed to correlate the chemical structure of this compound and its potential derivatives with their biological activities. This allows for the prediction of activity for new, untested compounds and guides the rational design of more potent or selective analogs. fishersci.ca

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound in a biological environment, including its conformational changes and interactions with target molecules over time, offering a more realistic view than static docking models.

ADME/Tox Prediction: Computational tools can predict this compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties early in the discovery pipeline, helping to prioritize compounds with favorable drug-like characteristics and avoid costly late-stage failures. wikipedia.org

Chemical Space Exploration: Chemoinformatics helps in characterizing the unique chemical space occupied by natural products, including this compound, and comparing it with synthetic compound libraries, highlighting structural features that may contribute to their distinct biological activities. wikipedia.orgontosight.ai

The application of machine learning approaches in virtual screening for bioactive natural products is also becoming a mainstay, further enhancing the predictive capabilities of computational chemistry. ontosight.ai

Biotechnological Production and Metabolic Engineering of this compound

The sustainable and scalable production of natural products like this compound, especially those with complex structures or limited natural supply, presents a significant challenge. Biotechnological approaches, particularly metabolic engineering and synthetic biology, offer promising solutions for efficient and environmentally friendly production. guidetopharmacology.org

Key areas for future research in this domain include:

Heterologous Production in Microbial Hosts: If the natural abundance of this compound from Arcangelisia gusanlung is low, or its extraction is resource-intensive, transferring its biosynthetic pathway genes into easily cultivable microbial hosts (e.g., Escherichia coli, yeast) could enable large-scale production. guidetopharmacology.org This involves identifying and reconstituting the entire biosynthetic pathway.

Metabolic Pathway Elucidation and Engineering: A deeper understanding of the specific enzymatic steps and regulatory networks involved in this compound's biosynthesis within Arcangelisia gusanlung is crucial. Metabolic engineering can then be used to optimize these pathways in host organisms by enhancing precursor supply, overexpressing bottleneck enzymes, or reducing competing pathways.

Synthetic Biology Approaches: Synthetic biology can be employed to design and construct novel biosynthetic routes for this compound or its analogs, potentially leading to new-to-nature compounds with improved properties. guidetopharmacology.org

Process Optimization: Beyond genetic modifications, optimizing fermentation conditions (e.g., media composition, temperature, pH) and downstream processing will be essential to achieve commercially viable titers, yields, and rates of this compound production.

This shift towards bio-based production platforms offers a sustainable alternative to traditional extraction or complex chemical synthesis, ensuring a consistent supply of this compound for further research and potential therapeutic applications.

Interdisciplinary Research at the Interface of Chemistry and Biology

The complexity inherent in natural product discovery and development, exemplified by compounds like this compound, necessitates a highly interdisciplinary approach. Modern drug discovery thrives at the interface of chemistry and biology, where collaborative efforts can bridge knowledge gaps and accelerate progress.

Future research on this compound should actively foster collaborations across disciplines:

Medicinal Chemistry and Structural Biology: Chemists can synthesize this compound derivatives and analogs, while structural biologists can elucidate the 3D structures of this compound-target complexes. This combined insight is critical for understanding structure-activity relationships (SAR) and guiding rational drug design.

Chemical Biology: This field specifically focuses on using chemical tools to understand biological systems. For this compound, chemical biology approaches can involve synthesizing probes to identify novel protein targets or pathways, or to visualize its distribution and interaction within cells.

Pharmacology and Toxicology: Collaborative studies are essential to thoroughly characterize this compound's pharmacological effects in vitro and in vivo, including its efficacy, potency, and potential off-target effects. Toxicological assessments, while excluded from this article's scope, are a crucial part of this interdisciplinary evaluation.

Bioinformatics and Data Science: Given the large datasets generated from multi-omics and high-throughput screening, bioinformaticians and data scientists are indispensable for managing, analyzing, and interpreting complex information, extracting meaningful insights, and building predictive models. fishersci.ca

Establishing dedicated centers or programs that promote interdisciplinary research in chemical biology and drug discovery can significantly contribute to finding solutions for major biomedical problems, including the discovery of novel therapeutic drugs from natural sources. This integrated approach ensures that the research on this compound is comprehensive, efficient, and impactful.

Q & A

Q. What spectroscopic methods are most reliable for confirming the structural identity of Gusanlung A?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for structural elucidation. Cross-referencing synthetic standards with natural isolates (e.g., comparing chemical shifts and coupling constants) helps validate identity . Mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups. For novel derivatives, X-ray crystallography provides definitive structural proof.

Q. How should researchers design initial synthetic pathways for this compound analogs?

Begin with retrosynthetic analysis, prioritizing known reactions (e.g., Claisen-Schmidt condensations, cyclizations) documented in structurally related natural products. Use small-scale pilot reactions to test feasibility, and employ thin-layer chromatography (TLC) or HPLC for real-time monitoring. Include controls (e.g., known intermediates) to validate reaction outcomes .

Q. What are the minimum characterization requirements for novel this compound derivatives?

Per IUPAC guidelines, provide - and -NMR spectra, HRMS data, and IR spectra. For crystalline compounds, include X-ray diffraction data. Document purity via HPLC (≥95%) and melting points. For known compounds, cite prior literature but confirm identity independently .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic and natural this compound isolates?

Discrepancies in NMR shifts (e.g., Table 2 in ) may arise from stereochemical differences or solvent effects. Validate synthetic protocols by reproducing literature methods, and compare data under identical conditions (solvent, temperature). Computational chemistry (DFT calculations) can model expected shifts and identify misassignments. Cross-check with 2D NMR techniques (COSY, NOESY) to confirm spatial arrangements.

Q. What statistical methods are recommended for validating bioactivity data in this compound studies?

Use ANOVA or non-parametric equivalents (e.g., Kruskal-Wallis) for dose-response experiments. For reproducibility, report effect sizes with 95% confidence intervals and power analysis. Address outliers via Grubbs’ test or robust regression. Pre-register protocols to minimize bias .

Q. How can synthetic routes to this compound be optimized for scalability without compromising yield?

Employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use flow chemistry for exothermic or oxygen-sensitive steps. Monitor reaction kinetics via in-situ spectroscopy (e.g., FTIR). For chiral centers, evaluate asymmetric catalysis (e.g., organocatalysts) to reduce racemization .

Q. What strategies address reproducibility challenges in this compound’s reported biological assays?

Standardize cell lines, passage numbers, and assay buffers across labs. Use positive controls (e.g., established inhibitors) in every experiment. Share raw data and protocols via repositories like Zenodo. Collaborative inter-laboratory studies can identify protocol-specific variability .

Methodological and Ethical Considerations

Q. How should researchers document experimental procedures to ensure reproducibility?

Follow the Beilstein Journal’s guidelines: detail reaction conditions (solvent, time, temperature), purification methods (e.g., column chromatography gradients), and equipment models. Use SI (Supporting Information) for extensive datasets, ensuring hyperlinks in the main text .

Q. What frameworks guide ethical handling of data inconsistencies in this compound research?

Disclose anomalies transparently in publications, and avoid data cherry-picking. Implement lab notebooks with witness signatures for critical steps. Adhere to institutional review boards (IRBs) for bioactivity studies involving animal/human tissues .

Emerging Research Frontiers

Q. Can machine learning predict this compound’s pharmacokinetic properties?

Yes. Train models on curated datasets (e.g., ChEMBL) using descriptors like LogP, polar surface area, and molecular fingerprints. Validate predictions with in vitro assays (e.g., microsomal stability). Open-source tools like RDKit streamline descriptor generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.